1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(1E)-(hydroxyamino)methylidene]thiourea
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Overview
Description
N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a thiourea moiety linked to a hydroxyamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea
- N-(5-(Trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea
- N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-methylthiourea
Uniqueness
N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiourea moiety and hydroxyamino group provides a distinct set of properties that differentiate it from similar compounds.
Properties
IUPAC Name |
(3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N4OS/c9-5-1-4(8(10,11)12)2-13-6(5)16-7(18)14-3-15-17/h1-3,17H,(H2,13,14,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVYMIMIJVKINV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC(=S)N=CNO)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)NC(=S)/N=C/NO)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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